Cas no 2227754-46-1 (rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate)

Technical Introduction: rac-tert-Butyl 4-((1R,2S)-2-(aminomethyl)cyclopropyl)piperidine-1-carboxylate is a chiral cyclopropane-containing piperidine derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its stereochemically defined structure, featuring both tert-butyloxycarbonyl (Boc) and aminomethyl functional groups, enables selective modifications for the development of bioactive molecules. The cyclopropyl moiety enhances conformational rigidity, while the Boc-protected amine ensures stability during synthetic transformations. This compound is particularly valuable in medicinal chemistry for constructing constrained analogs and probing structure-activity relationships. Its well-defined stereochemistry and functional group compatibility make it a practical building block for targeting GPCRs, CNS agents, or protease inhibitors. Suitable for controlled derivatization under standard conditions.
rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate structure
2227754-46-1 structure
Product Name:rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate
CAS No:2227754-46-1
MF:C14H26N2O2
MW:254.368443965912
CID:6568151
PubChem ID:165621331
Update Time:2025-06-26

rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate
    • 2227754-46-1
    • EN300-1879091
    • rac-tert-butyl 4-[(1R,2S)-2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate
    • Inchi: 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-6-4-10(5-7-16)12-8-11(12)9-15/h10-12H,4-9,15H2,1-3H3/t11-,12-/m0/s1
    • InChI Key: XSAQSIIVRXUWES-RYUDHWBXSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)[C@@H]1C[C@H]1CN)=O

Computed Properties

  • Exact Mass: 254.199428076g/mol
  • Monoisotopic Mass: 254.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.6Ų

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Additional information on rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate

Introduction to rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate (CAS No. 2227754-46-1)

Rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate (CAS No. 2227754-46-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure consists of a piperidine ring substituted with a cyclopropyl group and an aminomethyl group, all protected by a tert-butyl ester. This intricate arrangement provides a foundation for exploring its biological activities and potential pharmacological properties.

The synthesis of rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired stereoisomers. Recent advancements in asymmetric synthesis have facilitated the production of this compound with high enantiomeric purity, which is crucial for its application in drug development. The use of chiral catalysts and auxiliaries has been particularly effective in achieving this goal.

In terms of its biological activity, rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate has shown promising results in various preclinical studies. Research has focused on its potential as a modulator of specific receptors and enzymes involved in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further investigation.

One of the key areas of interest is the compound's interaction with G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Studies have demonstrated that rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate can selectively bind to certain GPCRs, modulating their activity in a manner that could be beneficial for treating various conditions. For instance, its interaction with serotonin receptors has been linked to potential antidepressant effects.

The pharmacokinetic properties of rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate have also been extensively studied. Its high bioavailability and favorable metabolic stability suggest that it can be effectively delivered to target tissues without significant degradation. These properties are essential for ensuring that the compound reaches its intended site of action at therapeutic concentrations.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse effects reported. These findings provide a strong foundation for advancing to phase II trials, where the compound's therapeutic potential will be further assessed.

Beyond its direct therapeutic applications, rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate has also been explored as a tool for understanding fundamental biological processes. Its unique structure and functional groups make it an excellent probe for studying receptor-ligand interactions and signaling pathways. This knowledge can contribute to the development of more effective drugs by providing insights into the mechanisms underlying various diseases.

In conclusion, rac-tert-butyl 4-(1R,2S)-2-(aminomethyl)cyclopropylpiperidine-1-carboxylate (CAS No. 2227754-46-1) represents a promising compound with significant potential in both research and clinical settings. Its unique structural features, coupled with its favorable biological and pharmacological properties, make it an important molecule for further investigation. As research continues to advance, it is likely that this compound will play a crucial role in the development of new therapeutic strategies for a variety of diseases.

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